molecular formula C5H5BrN2O B1626966 2-Amino-3-bromo-6-hydroxypyridine CAS No. 511541-62-1

2-Amino-3-bromo-6-hydroxypyridine

Cat. No.: B1626966
CAS No.: 511541-62-1
M. Wt: 189.01 g/mol
InChI Key: IRLSARFYDLKHPS-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-6-hydroxypyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an amino group at the second position, a bromine atom at the third position, and a hydroxyl group at the sixth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-bromo-6-hydroxypyridine typically involves the bromination of 2-amino-6-hydroxypyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-bromo-6-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Substituted pyridines with various functional groups depending on the nucleophile used in substitution reactions.
  • Carbonyl or methylene derivatives from oxidation or reduction reactions.
  • Biaryl compounds from coupling reactions .

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-6-hydroxypyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the amino, bromo, and hydroxyl groups allows for various interactions with biological targets, including hydrogen bonding, hydrophobic interactions, and covalent bonding .

Properties

IUPAC Name

6-amino-5-bromo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLSARFYDLKHPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576508
Record name 6-Amino-5-bromopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511541-62-1
Record name 6-Amino-5-bromopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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